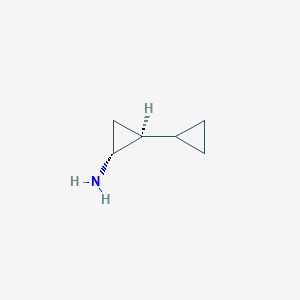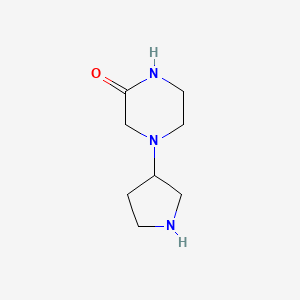
4-(Pyrrolidin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-3-yl)piperazin-2-one is a chemical compound that features a piperazine ring fused with a pyrrolidine ring
Preparation Methods
The synthesis of 4-(Pyrrolidin-3-yl)piperazin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(Pyrrolidin-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Pyrrolidin-3-yl)piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a non-selective α-adrenoceptor antagonist, which can improve disrupted lipid and carbohydrate profiles . The compound’s effects are mediated through its binding to α1 and α2 adrenoceptors, leading to various physiological responses.
Comparison with Similar Compounds
4-(Pyrrolidin-3-yl)piperazin-2-one can be compared with other similar compounds such as:
Pyrrolidine-2-one: Both compounds share a pyrrolidine ring, but this compound has an additional piperazine ring, which may confer different biological activities.
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-pyrrolidin-3-ylpiperazin-2-one |
InChI |
InChI=1S/C8H15N3O/c12-8-6-11(4-3-10-8)7-1-2-9-5-7/h7,9H,1-6H2,(H,10,12) |
InChI Key |
IWGCOGZQZPASBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13339408.png)
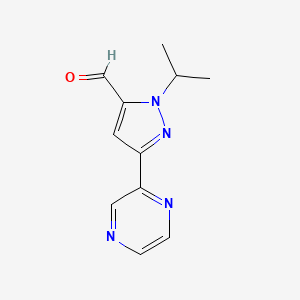
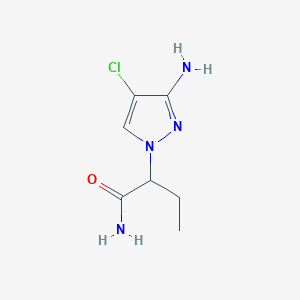
![4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine](/img/structure/B13339414.png)
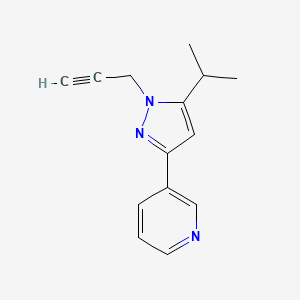
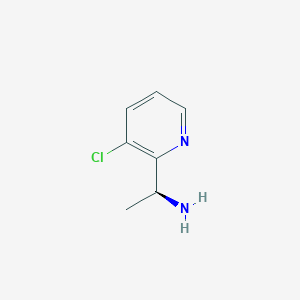
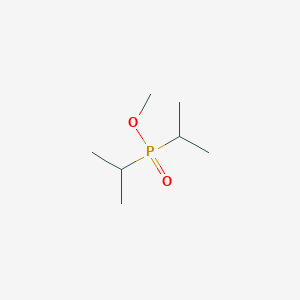
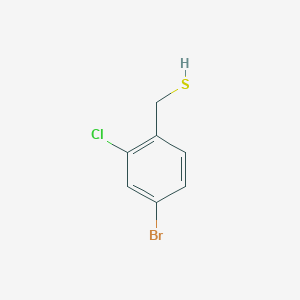
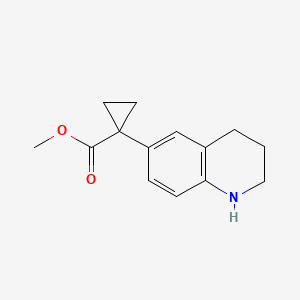
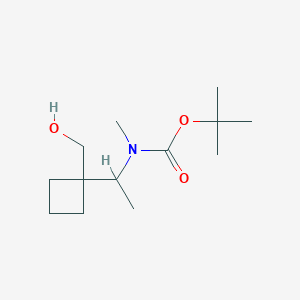
![2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13339451.png)
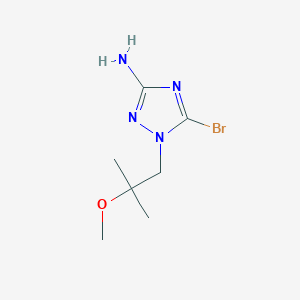
![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
